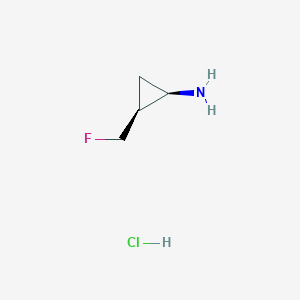

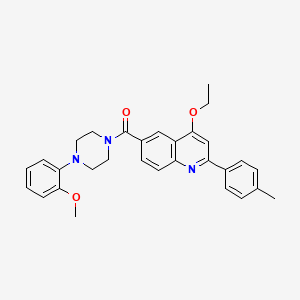

![molecular formula C16H14N2O3S2 B2432881 Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 681156-23-0](/img/structure/B2432881.png)

Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of thiazole-5-carboxylic acid derivatives were synthesized and characterized using 1H and 13C NMR . The synthesis involved the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with substituted benzoylchlorides .Molecular Structure Analysis

The molecular structure of “Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate” is complex, containing multiple rings and functional groups . The compound contains a thiazole ring, a benzamido group, and a carboxylate group .Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate” are not available, thiazole derivatives are known to undergo a variety of chemical reactions . For example, thiazole-5-carboxylic acid derivatives have been used as potent xanthine oxidase inhibitors .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound and its derivatives are frequently used as key intermediates in synthetic chemistry for the development of novel organic compounds. For instance, the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the compound's role in cyclization reactions to yield new thiazole derivatives with potential for further chemical transformations (Tang Li-jua, 2015). Similarly, ethyl chloroformate/DMF mixtures are employed for ring closure of thiazole derivatives, indicating the versatility of these compounds in synthesizing structurally complex molecules with specific biological activities (K. El-bayouki & W. Basyouni, 1988).

Medicinal Chemistry Applications

In medicinal chemistry, thiazole derivatives, including Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate, have been explored for their potential therapeutic applications. For example, derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, showcasing their potential in drug development for treating various diseases (E. Abignente et al., 1983). Additionally, the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrates the exploration of thiazole derivatives as potential antineoplastic and antifilarial agents (S. Ram et al., 1992).

Material Science Applications

Thiazole derivatives also find applications in material science, particularly in the development of compounds with specific photoluminescent properties. The synthesis and study of new piperidine substituted benzothiazole derivatives, which exhibit significant antibacterial and antifungal activities, highlight the potential of these compounds in creating materials with biological applications (S. Shafi et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to different downstream effects .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which could result in various molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUNHBWPWXQFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

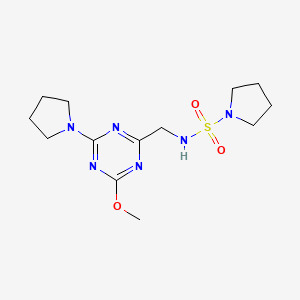

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2432798.png)

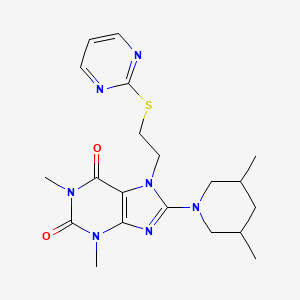

![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)

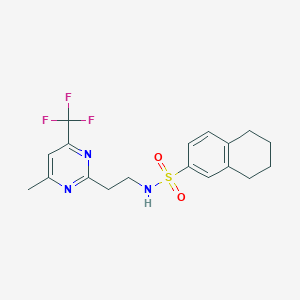

![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)

![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2432816.png)